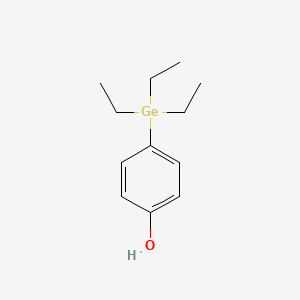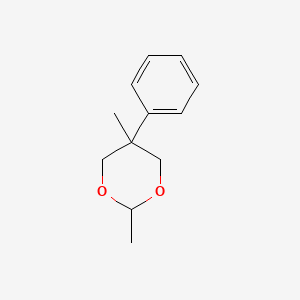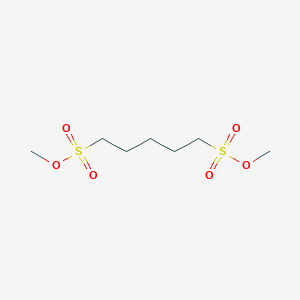![molecular formula C14H8Cl6O2 B14731641 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol CAS No. 6282-18-4](/img/structure/B14731641.png)
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is a chlorinated phenolic compound It is characterized by the presence of multiple chlorine atoms and a methoxy group attached to a phenolic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol typically involves the chlorination of phenolic precursors. The process may include multiple steps of chlorination and methylation to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like chlorine gas or sodium hypochlorite. The reaction is typically carried out in a controlled environment to manage the exothermic nature of chlorination reactions and to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methoxy group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols.
Applications De Recherche Scientifique
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: Research into its potential as an antiseptic or disinfectant is ongoing.
Industry: It is used in the production of pesticides and herbicides due to its ability to disrupt biological processes in plants and microorganisms.
Mécanisme D'action
The mechanism of action of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol involves the disruption of cellular processes. The compound can interfere with enzyme activity and membrane integrity, leading to cell death. Its multiple chlorine atoms enhance its reactivity and ability to form reactive intermediates that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
Hexachlorophene: A bisphenol derivative with potent antibacterial activity.
Triclosan: A widely used antimicrobial agent with a similar phenolic structure.
Uniqueness
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a methoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
6282-18-4 |
|---|---|
Formule moléculaire |
C14H8Cl6O2 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
3,4,6-trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H8Cl6O2/c1-22-14-6(12(20)8(16)4-10(14)18)2-5-11(19)7(15)3-9(17)13(5)21/h3-4,21H,2H2,1H3 |
Clé InChI |
LXTWGNTXYNZDNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1Cl)Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
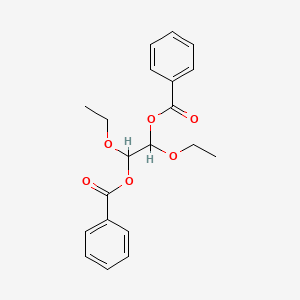
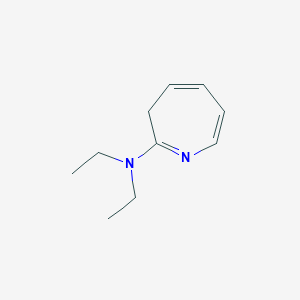

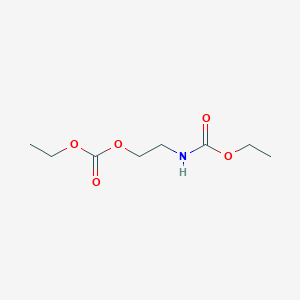
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
